molecular formula C14H19F3N2O2 B602305 Desmethyl Fluvoxamine CAS No. 192876-02-1

Desmethyl Fluvoxamine

Cat. No.: B602305
CAS No.: 192876-02-1
M. Wt: 304.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Fluvoxamine is a major metabolite of Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .


Synthesis Analysis

This compound is a metabolite of Fluvoxamine, which means it is produced during the metabolism of Fluvoxamine in the body . The exact synthesis process of this compound is not detailed in the search results.


Chemical Reactions Analysis

This compound is produced as a result of the metabolic processes in the body acting on Fluvoxamine . The exact chemical reactions involved in this process are not detailed in the search results.

Scientific Research Applications

  • Potent Inhibitor of Cytochrome P4501A2 : Fluvoxamine, and by extension Desmethyl Fluvoxamine, has been identified as a very potent inhibitor of CYP1A2, impacting the metabolism of various drugs including theophylline and imipramine (Brøsen et al., 1993).

  • Influence on Fluvoxamine Disposition : The disposition of fluvoxamine in humans is influenced by the polymorphic CYP2D6 and also by the CYP1A2 activity, suggesting a complex interaction between these enzymes and the metabolism of fluvoxamine (Carrillo et al., 1996).

  • Desensitization of 5-HT2C Receptors : Chronic treatment with fluvoxamine desensitizes 5-HT2C receptors, which has implications in the treatment of anxiety disorders (Yamauchi et al., 2004).

  • Role in COVID-19 Treatment : Fluvoxamine, a selective serotonin reuptake inhibitor, has shown promise in COVID-19 treatment, potentially through its role as a sigma-1 receptor agonist, controlling inflammation (Sukhatme et al., 2021).

  • Inhibition of Diazepam Metabolism : The metabolism of diazepam is inhibited by fluvoxamine, suggesting a significant drug interaction that can have clinical significance (Perucca et al., 1994).

  • Therapeutic Use in Anxiety Disorders : Fluvoxamine has demonstrated efficacy in the treatment of various anxiety disorders, including OCD and panic disorder, and interacts differently with cytochrome P450 enzymes compared to other SSRIs (Figgitt & McClellan, 2000).

  • Coadministration with Clozapine : The coadministration of fluvoxamine with clozapine, an antipsychotic medication, has been studied for its clinical efficiency and necessary dosages, indicating a potential treatment strategy in psychotic patients (Lammers et al., 1999).

  • Pharmacology in Depressive Illness : Fluvoxamine, as a potent and selective serotonin reuptake inhibitor, has shown efficacy in depressive illness, with a favorable tolerability profile compared to older antidepressants (Wilde, Plosker & Benfield, 1993).

  • Influence of Smoking and Genotype on Concentration : The plasma concentration of fluvoxamine is significantly influenced by cigarette smoking and the CYP1A2 and CYP2D6 genotypes, suggesting that these factors should be considered in clinical use (Katoh et al., 2010).

  • Serotonin and Human Information Processing : Fluvoxamine has been shown to improve reaction time performance in healthy volunteers, suggesting a role in enhancing information processing (Hasbroucq et al., 1997).

Mechanism of Action

Target of Action

Desmethyl Fluvoxamine, also known as Fluvoxamine Impurity G, primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It blocks the reuptake of serotonin at the sodium-dependent serotonin transporter of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, regulate inositol-requiring enzyme 1α-driven inflammation, and increase melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

This compound is well absorbed after oral administration and is widely distributed in the body . It is eliminated with a mean half-life of 15 hours, with a range from 9 hours to 28 hours . Despite complete absorption, oral bioavailability in humans is approximately 50% due to first-pass hepatic metabolism . It undergoes extensive oxidative metabolism, most probably in the liver . The specific cytochrome P450 (CYP) isoenzymes involved in the metabolism of this compound are unknown .

Result of Action

The increased concentration of serotonin in the synaptic cleft due to the action of this compound can lead to improved mood and reduced symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation is a significant abiotic process that occurs in the natural environment and can be applied in wastewater treatment technology . The presence and composition of the matrix should be considered in the environmental risk assessment of pharmaceuticals .

Safety and Hazards

The safety data sheet for Desmethyl Fluvoxamine indicates that it may be harmful if swallowed . Further details about its safety and hazards were not found in the search results.

Future Directions

One study found that the drug Apatinib can inhibit the metabolism of Fluvoxamine, resulting in a decrease in the production of Desmethyl Fluvoxamine . This suggests that the interactions between Fluvoxamine, its metabolites, and other drugs could be an area of future research.

Biochemical Analysis

Biochemical Properties

Desmethyl Fluvoxamine interacts with various enzymes and proteins in the body. It is generated in a two-step process of oxidative demethylation of the methoxy group by the enzyme CYP2D6 to form the fluvoxaminoalcohol intermediate. This is followed by alcohol dehydrogenase, coded for by ADH1A, ADH1B, and ADH1C, to form this compound .

Cellular Effects

This compound has several effects on cellular processes. It has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses . It also interferes with endolysosomal viral trafficking, regulates inositol-requiring enzyme 1α-driven inflammation, and increases melatonin levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as an agonist for the sigma-1 receptor, controlling inflammation . It also undergoes extensive oxidative metabolism, most probably in the liver .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the main pharmacokinetic parameters of Fluvoxamine, including AUC (0-t), AUC (0-∞), and C max, enhanced obviously while combining with apatinib . In consistently, the concentration of this compound was decreased remarkably in the combination group, which demonstrated that the metabolic enzyme of Fluvoxamine was inhibited by apatinib .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form this compound .

Properties

IUPAC Name

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSLDHTZSDNYEC-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172885
Record name Fluvoxamino acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192876-02-1
Record name Fluvoxamino acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192876021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxamino acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINO ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y308JH639R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does the presence of apatinib, a tyrosine kinase inhibitor, affect the formation of desmethylfluvoxamine in the body?

A1: Research indicates that apatinib can significantly inhibit the formation of desmethylfluvoxamine []. A study using Sprague-Dawley rats demonstrated that co-administration of apatinib with fluvoxamine led to a marked decrease in both the AUC (area under the curve) and Cmax (maximum concentration) of desmethylfluvoxamine in plasma []. This suggests that apatinib interferes with the metabolic pathway responsible for converting fluvoxamine to desmethylfluvoxamine, likely by inhibiting the enzymatic activity of CYP2D6, the primary enzyme involved in this process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.